molecular formula C18H22N6O B2560694 N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105225-30-6

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2560694
CAS No.: 1105225-30-6
M. Wt: 338.415
InChI Key: JDNDUTDGJONWBH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenylamine substituent at position 4 and a 3-methylpiperidine group at position 4. This scaffold is commonly explored for kinase inhibition and therapeutic applications due to its structural versatility .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12-4-3-9-24(11-12)18-21-16(15-10-19-23-17(15)22-18)20-13-5-7-14(25-2)8-6-13/h5-8,10,12H,3-4,9,11H2,1-2H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNDUTDGJONWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₄N₄O. Its structure features a fused ring system that integrates both pyrazole and pyrimidine moieties, along with a methoxyphenyl group and a piperidine substituent. This unique combination enhances its lipophilicity and bioavailability compared to other derivatives lacking such modifications.

Research indicates that this compound interacts effectively with cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Molecular docking studies have demonstrated that it forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency against this kinase . The inhibition of CDK2 can lead to the suppression of tumor cell proliferation, making it a candidate for anticancer therapy.

Antitumor Activity

This compound has shown promising results in various studies regarding its antitumor properties:

  • Inhibition of Cancer Cell Lines : The compound exhibited significant cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC₅₀ values reported at 0.79 µM and 0.64 µM respectively .
Cell LineIC₅₀ (µM)
HCT-1160.79
MCF-70.64

Anti-inflammatory and Antibacterial Activities

In addition to its antitumor effects, pyrazolo[3,4-d]pyrimidine derivatives have been noted for their anti-inflammatory and antibacterial properties. These activities are attributed to their ability to inhibit various signaling pathways involved in inflammation and bacterial growth .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The results confirmed its potential as a potent anticancer agent due to its ability to induce apoptosis in cancer cells through caspase activation pathways.
  • In Vivo Studies : Animal models treated with this compound demonstrated a reduction in tumor size and improved survival rates compared to control groups. These findings suggest that further development could lead to effective therapeutic options for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Key Observations :

  • Substituent Effects : The target compound’s 3-methylpiperidine group at R6 contrasts with thioether (e.g., methylthio in 2a) or alkyl (e.g., t-butyl in KKC080096) groups in analogs. Piperidine derivatives often enhance solubility and binding to basic residues in kinase active sites .
  • Synthetic Efficiency : Yields for analogs range from 34% to 75%, with chloro and thioether substituents generally associated with moderate yields (e.g., 51–69% in ) .
Kinase Inhibition
  • Src Kinase Inhibitors: Compounds like 2a (SI388) and 2e () exhibit potent Src kinase inhibition, with IC50 values in the nanomolar range. The chloro and thioether groups in these analogs likely contribute to hydrophobic interactions with kinase pockets .
  • Selectivity : Piperidine-containing compounds (e.g., the target) may offer improved selectivity over morpholine or thioether derivatives due to reduced off-target interactions .
Anti-Inflammatory and Neuroprotective Effects
  • HO-1 Upregulation : KKC080096 () upregulates heme oxygenase-1 (HO-1), demonstrating anti-inflammatory effects in microglial cells. The target compound’s 4-methoxyphenyl group may similarly modulate redox pathways, though experimental validation is needed .
Antibacterial Activity
  • Gram-Positive Activity : Pyrazolo[3,4-d]pyrimidines with chloro and thioether groups (e.g., 9 in ) show moderate activity against Staphylococcus aureus (MIC ~5–20 µg/mL). The target compound’s piperidine group may enhance membrane penetration .

Physicochemical Properties

  • Solubility and Lipophilicity: Piperidine derivatives (e.g., the target) are less lipophilic than thioether analogs (logP ~2.5–3.5 vs.
  • Melting Points : Analogs with chloro substituents (e.g., 2a, mp 169–171°C) exhibit higher melting points than alkylated derivatives (e.g., 2c, mp 128–131°C), reflecting stronger crystal lattice interactions .

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